2-(benzylthio)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-N-[2-(4-FLUOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, a fluorophenyl group, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-[2-(4-FLUOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETAMIDE typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, introduction of the fluorophenyl group, and attachment of the benzylsulfanyl group. Common synthetic methods include:
Condensation Reactions: These reactions are used to form the imidazo[1,2-a]pyridine core by condensing appropriate precursors under acidic or basic conditions.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.
Oxidative Coupling: This method is used to introduce the fluorophenyl group through oxidative coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-[2-(4-FLUOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or the benzylsulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-[2-(4-FLUOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETAMIDE has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-[2-(4-FLUOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar pharmacological properties.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups often have enhanced biological activity due to the presence of the fluorine atom.
Uniqueness
2-(BENZYLSULFANYL)-N-[2-(4-FLUOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]ACETAMIDE is unique due to the combination of its benzylsulfanyl, fluorophenyl, and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18FN3OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C22H18FN3OS/c23-18-11-9-17(10-12-18)21-22(26-13-5-4-8-19(26)24-21)25-20(27)15-28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,27) |
InChI Key |
FXXREPFFHMNVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.